5-Iodo-6-(octyloxy)-2-naphthoic acid
Description
5-Iodo-6-(octyloxy)-2-naphthoic acid is a halogenated naphthoic acid derivative characterized by an iodine atom at position 5 and an octyloxy group at position 6 of the naphthalene ring. The iodine substituent contributes to its molecular weight (estimated at 426.29 g/mol for C₁₉H₂₃IO₃) and steric bulk, while the octyloxy chain enhances lipophilicity, impacting solubility and membrane permeability.
Properties
Molecular Formula |
C19H23IO3 |
|---|---|
Molecular Weight |
426.3g/mol |
IUPAC Name |
5-iodo-6-octoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H23IO3/c1-2-3-4-5-6-7-12-23-17-11-9-14-13-15(19(21)22)8-10-16(14)18(17)20/h8-11,13H,2-7,12H2,1H3,(H,21,22) |
InChI Key |
GMTGPRJTEVZMNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)I |
Canonical SMILES |
CCCCCCCCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Iodo-6-(octyloxy)-2-naphthoic acid with structurally related 2-naphthoic acid derivatives:
Key Observations :
- Alkoxy Chain Length : The octyloxy group in 5-Iodo-6-(octyloxy)-2-naphthoic acid significantly boosts hydrophobicity, reducing water solubility but improving lipid membrane penetration. Ethoxy analogs (e.g., 5-Chloro-6-ethoxy-2-naphthoic acid) exhibit higher solubility but lower bioavailability in lipid-rich environments .
- Functional Group Influence : Hydroxy or methoxycarbonyl substituents (e.g., 6-Hydroxy-2-naphthoic acid, 6-(Methoxycarbonyl)-2-naphthoic acid) increase polarity and alter acidity, making them suitable for different applications, such as dissolution studies or synthetic intermediates .
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